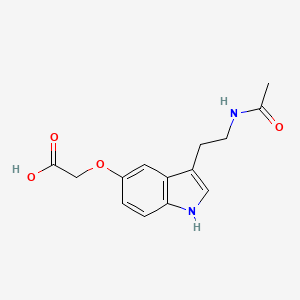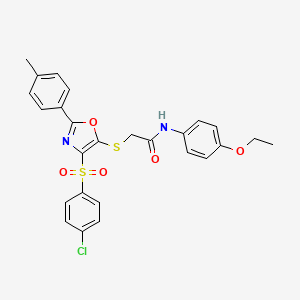![molecular formula C12H8Cl2O2S B2379070 5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride CAS No. 1482212-27-0](/img/structure/B2379070.png)
5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chlorine atom at the 5th position and a sulfonyl chloride group at the 3rd position of the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride typically involves the sulfonylation of 5-chloro-[1,1’-biphenyl]. One common method is the reaction of 5-chloro-[1,1’-biphenyl] with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form 5-chloro-[1,1’-biphenyl]-3-sulfonic acid.
Oxidation Reactions: Under certain conditions, the biphenyl moiety can undergo oxidation to form biphenyl quinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
5-Chloro-[1,1’-biphenyl]-3-sulfonic acid: Formed by reduction.
Biphenyl quinones: Formed by oxidation.
Applications De Recherche Scientifique
5-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide linkages with amino groups.
Medicine: It is explored for its potential use in the development of new drugs, particularly as a building block for sulfonamide-based therapeutics.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to the formation of stable sulfonamide linkages. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical research and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride
- 4-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride
- 5-Bromo-[1,1’-biphenyl]-3-sulfonyl chloride
Comparison
Compared to its analogs, 5-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride is unique due to the specific positioning of the chlorine and sulfonyl chloride groups, which can influence its reactivity and the types of reactions it undergoes. For instance, the presence of the chlorine atom at the 5th position can affect the electron density of the biphenyl ring, thereby altering its reactivity towards nucleophiles and electrophiles. This positional specificity can also impact the compound’s biological activity and its interactions with biomolecules.
Propriétés
IUPAC Name |
3-chloro-5-phenylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-11-6-10(9-4-2-1-3-5-9)7-12(8-11)17(14,15)16/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETYFAXIBAGMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2378988.png)

![N-(3-acetamidophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2378991.png)

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378993.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2378995.png)
![2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one](/img/structure/B2378996.png)
![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378999.png)



![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2379008.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2379009.png)
